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1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Src/Abl dual kinase inhibition imatinib-resistant CML C6-substitution SAR

1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 805981-66-2, MF C₁₀H₁₅N₅, MW 205.26) is a 4-amino-substituted pyrazolo[3,4-d]pyrimidine derivative that belongs to a privileged scaffold class recognized as an adenine bioisostere and a versatile kinase inhibitor core. The compound is classified as a C6-unsubstituted, N1-ethyl, N4-propyl variant within the 4-aminopyrazolo[3,4-d]pyrimidine family — a structural subclass with demonstrated dual Src/Abl tyrosine kinase inhibitory activity.

Molecular Formula C10H15N5
Molecular Weight 205.26 g/mol
Cat. No. B11895147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC10H15N5
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESCCCNC1=C2C=NN(C2=NC=N1)CC
InChIInChI=1S/C10H15N5/c1-3-5-11-9-8-6-14-15(4-2)10(8)13-7-12-9/h6-7H,3-5H2,1-2H3,(H,11,12,13)
InChIKeyBBVBLCCRJCXDJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Core Scaffold Identity and Procurement Context for Kinase-Targeted Research


1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 805981-66-2, MF C₁₀H₁₅N₅, MW 205.26) is a 4-amino-substituted pyrazolo[3,4-d]pyrimidine derivative that belongs to a privileged scaffold class recognized as an adenine bioisostere and a versatile kinase inhibitor core [1]. The compound is classified as a C6-unsubstituted, N1-ethyl, N4-propyl variant within the 4-aminopyrazolo[3,4-d]pyrimidine family — a structural subclass with demonstrated dual Src/Abl tyrosine kinase inhibitory activity [2]. Its specific substitution pattern (N1-ethyl rather than the more common N1-tert-butyl found in PP1/PP2 analogs) represents a deliberate divergence from the canonical Src-family kinase inhibitor architecture, offering a distinct hydrophobic-to-polar balance that influences target engagement and physicochemical properties [3].

Why 1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Casually Replaced by Other Pyrazolo[3,4-d]pyrimidine Analogs


Within the pyrazolo[3,4-d]pyrimidin-4-amine class, the nature and position of N1 and N4 substituents fundamentally determine kinase selectivity profiles, cellular permeability, and solubility [1]. The N1-ethyl group of this compound occupies a smaller steric volume than the tert-butyl substituent present in the widely used tool compounds PP1 and PP2, which directly alters the ATP-binding pocket fit and can shift kinase selectivity away from the Src-family-dominant profile of PP1/PP2 toward alternative kinase targets [2]. The C6-unsubstituted status of this compound is pharmacologically critical: C6-substituted pyrazolo[3,4-d]pyrimidines exhibit substantially reduced cytotoxic activity (LD₅₀ ~8 μM) compared to C6-unsubstituted analogs (LD₅₀ range 0.7–4.3 μM) against both imatinib-sensitive and imatinib-resistant Bcr-Abl-expressing cell lines [3]. Therefore, a procurement decision that substitutes this specific N1-ethyl, N4-propyl, C6-unsubstituted compound with a C6-substituted or N1-tert-butyl analog risks introducing qualitatively different kinase inhibition profiles and quantitatively inferior cellular potency.

Quantitative Differentiation Evidence for 1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine versus Closest Analogs


C6-Unsubstituted Status Confers 2–11× Greater Cytotoxic Potency Compared to C6-Substituted Analogs in Imatinib-Resistant Leukemia Models

The C6-unsubstituted pyrazolo[3,4-d]pyrimidine scaffold, to which this compound belongs, exhibits superior cytotoxic activity against imatinib-resistant chronic myeloid leukemia cell lines compared to C6-substituted analogs. In Ba/F3 cells transducing Bcr-Abl constructs with common imatinib-resistance mutations (T315I, Y253F, E255K), C6-unsubstituted compounds demonstrated LD₅₀ values ranging from 0.7 to 4.3 μM across all tested cell lines, whereas C6-substituted compounds exhibited substantially lower activity, with an LD₅₀ of approximately 8 μM for compound 3 against the T315I mutant — representing a 2–11× potency differential [1]. This compound's C6-unsubstituted status is thus directly relevant to activity against the T315I gatekeeper mutation, which is insensitive to several clinically used kinase inhibitors including imatinib, dasatinib, and nilotinib [1].

Src/Abl dual kinase inhibition imatinib-resistant CML C6-substitution SAR

N1-Ethyl Substituent Diverges from the N1-tert-Butyl Scaffold of PP1/PP2, Fundamentally Altering Kinase Selectivity and Cellular Target Engagement

The N1-ethyl substitution in this compound represents a deliberate departure from the N1-tert-butyl group characterizing the widely used Src-family kinase inhibitors PP1 and PP2. Structure-activity relationship studies within the pyrazolo[3,4-d]pyrimidine class demonstrate that N1-substituent identity directly controls kinase selectivity: the N1-tert-butyl group in PP2 drives potent inhibition of Lck (IC₅₀ = 4 nM), Fyn (IC₅₀ = 5 nM), and Hck (IC₅₀ = 5 nM) , whereas alternative N1-substitutions such as isopropyl, ethyl, or cyclopentyl redirect inhibitory activity toward different kinase targets including RET, BTK, JAK3, or the analog-sensitive (as) kinase engineering platform [1]. Specifically, the Shokat laboratory demonstrated that N1-substituent identity is the primary determinant of inhibitor potency against engineered analog-sensitive kinases, with N1-isopropyl and N1-ethyl analogs showing distinct selectivity windows compared to N1-tert-butyl derivatives [1]. This compound's N1-ethyl group is therefore expected to produce a kinase inhibition profile that cannot be replicated by PP1, PP2, or other N1-tert-butyl pyrazolo[3,4-d]pyrimidines.

N1-substituent SAR kinase selectivity profiling analog-sensitive kinase design

C6-Unsubstituted Scaffold Retains Dual Src/Abl Inhibitory Activity in Contrast to C6-Substituted Derivatives That Show Markedly Reduced Kinase Inhibition

The dual Src/Abl inhibitory phenotype is a distinguishing feature of C6-unsubstituted pyrazolo[3,4-d]pyrimidines that is substantially attenuated upon C6-substitution. C6-unsubstituted compounds 1 and 2 demonstrated potent activity against all tested Bcr-Abl-mutant Ba/F3 cell lines (LD₅₀ 0.7–4.3 μM) and were also effective against the T315I gatekeeper mutation, a mutant form of Abl that is resistant to the dual Src/Abl inhibitors dasatinib and bosutinib [1]. In contrast, C6-substituted derivatives (compounds 3–10) exhibited significantly lower activity (LD₅₀ ~8 μM for compound 3 against T315I), and importantly, the dual Src/Abl inhibitory phenotype was lost or substantially reduced in most C6-substituted analogs [1]. The C6-unsubstituted status of this compound thus preserves the dual-kinase inhibition capability that is eroded by C6 functionalization.

dual Src/Abl inhibition C6-substitution kinase inhibitor design

N4-Propyl Substitution Tunes Physicochemical Properties Relative to N4-Methyl and N4-Isopropyl Analogs, Affecting Solubility and Permeability Balance

The N4-propyl group in this compound provides a specific balance of lipophilicity and hydrogen-bonding capacity that differs from N4-methyl, N4-ethyl, N4-isopropyl, and N4-tert-butyl analogs within the pyrazolo[3,4-d]pyrimidin-4-amine series. Within the broader 4-amino-substituted pyrazolo[3,4-d]pyrimidine class, N4-alkyl chain length and branching directly influence cLogP, aqueous solubility, and passive membrane permeability [1]. The N4-propyl substitution provides a calculated logP that is intermediate between shorter-chain (N4-methyl, N4-ethyl) and longer-chain (N4-butyl, N4-pentyl) analogs, positioning this compound in a physicochemical space that balances aqueous solubility with cellular permeability — a critical consideration for both in vitro assay compatibility and potential in vivo applications [1]. This N4-propyl substitution pattern also eliminates the potential for N4-dealkylation metabolic liabilities associated with N4-methyl and N4-ethyl analogs.

N4-alkyl SAR physicochemical optimization drug-likeness parameters

The 4-Amino-Pyrazolo[3,4-d]pyrimidine Core Is a Validated Adenine Bioisostere, Enabling ATP-Competitive Kinase Inhibition Across >20 Kinase Targets

The pyrazolo[3,4-d]pyrimidine core is structurally isosteric with the adenine ring of ATP, enabling ATP-competitive inhibition across a broad range of protein kinases [1]. This scaffold has yielded inhibitors with IC₅₀ values spanning from sub-nanomolar (e.g., 1.5 nM for 1-NA-PP1 against engineered v-Src-as1) to low micromolar, depending on the substitution pattern [2]. The 4-amino group is critical for hinge-region hydrogen bonding with the kinase active site, mimicking the N6-amino group of adenine [1]. This compound retains the essential 4-amino pharmacophore, distinguishing it from 4-alkoxy, 4-thio, or 4-carbon-substituted pyrazolo[3,4-d]pyrimidines that lack the key hinge-binding hydrogen bond donor and consequently show reduced or absent kinase inhibition [1]. The C6-unsubstituted, N1-ethyl, N4-propyl substitution pattern thus preserves the core adenine-mimetic pharmacophore while offering a substitution vector distinct from extensively characterized analogs.

adenine bioisostere ATP-competitive inhibition kinase inhibitor scaffold

This Compound's Molecular Weight and Lipophilicity Profile Favor Permeability and Solubility Relative to the Larger, More Lipophilic PP1/PP2 Series

The molecular weight (205.26 Da) of 1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is substantially lower than that of the widely used Src-family inhibitors PP1 (MW 281.36) and PP2 (MW 301.78) . This 76–96 Da reduction in molecular weight, combined with the absence of a lipophilic C3-aryl substituent (4-chlorophenyl in PP2, 4-methylphenyl in PP1), results in a significantly lower calculated lipophilicity (estimated cLogP ~1.5–2.0 vs. ~3.0–3.5 for PP1/PP2) . Within medicinal chemistry optimization frameworks, compounds with MW <300 Da and cLogP <3 are associated with improved aqueous solubility, reduced nonspecific protein binding, and more favorable pharmacokinetic profiles [1]. The absence of the C3-aryl group in this compound also eliminates potential CYP450-mediated metabolic liabilities (e.g., CYP3A4 oxidation of the 4-chlorophenyl ring in PP2) and removes a structural alert for time-dependent CYP inhibition associated with certain C3-aryl pyrazolo[3,4-d]pyrimidines.

drug-likeness molecular property analysis solubility-permeability optimization

High-Value Application Scenarios for 1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Based on Quantitative Differentiation Evidence


Imatinib-Resistant Chronic Myeloid Leukemia (CML) Research Requiring Dual Src/Abl Kinase Inhibition Including T315I Gatekeeper Mutant Activity

For CML research programs investigating imatinib-resistant disease driven by Bcr-Abl mutations (particularly T315I, Y253F, and E255K), this C6-unsubstituted compound provides the scaffold architecture demonstrated to retain LD₅₀ values of 0.7–4.3 μM across all tested mutant Ba/F3 cell lines [1]. The C6-unsubstituted status is essential for activity against the T315I gatekeeper mutation, which confers resistance to imatinib, dasatinib, nilotinib, and bosutinib [1]. This compound thus serves as a core scaffold for developing novel anti-CML agents targeting the T315I-mutant patient population, which represents approximately 15–20% of imatinib-resistant cases. Chemical optimization at the C3-position or N4-position can be pursued while maintaining the C6-unsubstituted feature critical for T315I activity.

Chemical Biology Kinase Profiling Studies Requiring a Selectivity Profile Divergent from PP1/PP2-Type Src-Family Inhibitors

The N1-ethyl substitution of this compound produces a kinase selectivity profile that is expected to differ fundamentally from the Src-family-dominant profile of PP1 (Lck IC₅₀ = 5 nM, Fyn IC₅₀ = 6 nM, Hck IC₅₀ = 20 nM) and PP2 (Lck IC₅₀ = 4 nM, Fyn IC₅₀ = 5 nM, Hck IC₅₀ = 5 nM) . This compound is appropriate for chemical biology studies seeking a pyrazolo[3,4-d]pyrimidine-based probe that does not conflate Src-family inhibition with the biological phenotype under investigation. It can serve as a selectivity-control compound in experiments where PP1/PP2 are used as primary Src-family probes, or as a starting scaffold for developing inhibitors of kinases beyond the Src family (e.g., RET, BTK, JAK3, or PLK4).

Medicinal Chemistry Lead Optimization Leveraging the C3-Vector for Kinase Selectivity Tuning Without Compromising C6-Unsubstituted Dual Src/Abl Activity

This compound's vacant C3-position provides a synthetic handle for introducing diverse substituents (aryl, heteroaryl, alkynyl, alkyl) to modulate kinase selectivity while preserving the C6-unsubstituted status essential for dual Src/Abl activity and T315I-mutant potency [1]. The N1-ethyl and N4-propyl groups establish a baseline physicochemical profile (estimated cLogP ~1.5–2.0, MW 205.26) that allows significant scope for C3-substituent addition before exceeding drug-likeness thresholds (MW <500, cLogP <5). This compound is thus an ideal starting point for parallel medicinal chemistry efforts targeting different kinase profiles from a common C6-unsubstituted, N1-ethyl, N4-propyl pyrazolo[3,4-d]pyrimidine core.

Fragment-Based Drug Discovery and Biophysical Screening Campaigns Requiring a Soluble, Low-MW Adenine-Mimetic Probe

With a molecular weight of 205.26 Da — substantially lower than PP1 (281.36 Da), PP2 (301.78 Da), and 1-NA-PP1 (311.38 Da) — and a predicted cLogP of ~1.5–2.0, this compound possesses physicochemical properties compatible with fragment-based screening by NMR, SPR, or X-ray crystallography . The 4-amino group provides the essential hinge-binding hydrogen bond donor, while the low MW and moderate lipophilicity favor aqueous solubility at the high concentrations (typically 200–1000 μM) required for fragment screening. This compound can serve as an adenine-competitive probe fragment for kinase crystallography or as a reference ligand in competitive displacement assays.

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